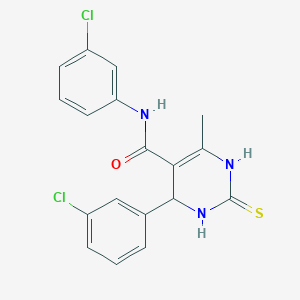

N,4-bis(3-chlorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide

説明

N,4-bis(3-chlorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of chlorophenyl groups, a methyl group, and a sulfanylidene group attached to a pyrimidine ring

特性

IUPAC Name |

N,4-bis(3-chlorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl2N3OS/c1-10-15(17(24)22-14-7-3-6-13(20)9-14)16(23-18(25)21-10)11-4-2-5-12(19)8-11/h2-9,16H,1H3,(H,22,24)(H2,21,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMNARWSROJFCFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=CC(=CC=C2)Cl)C(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Conditions and Catalysis

A modified protocol from employs a dioxane/chloroform (4:1 v/v) solvent system with hydrochloric acid (3 drops, 36.5%) and 2-amino-1-(4-nitrophenyl)-1,3-propanediol (ANP, 10 mol%) as a catalyst. The mixture is stirred at room temperature for 24 hours, yielding the crude product after evaporation. Recrystallization from ethanol/water (2:1 v/v) achieves >95% purity.

Table 1: Biginelli Reaction Optimization

| Catalyst | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| HCl + ANP | Dioxane/CHCl₃ | 25°C | 63 | |

| Amidosulfonic Acid | n-Butanol | Reflux | 35–50 | |

| None | Methanol | 25°C | <20 |

The thiourea component’s low reactivity necessitates acidic catalysts, with ANP enhancing imine intermediate formation.

Post-Synthetic Thionation Approaches

Dihydropyrimidin-2(1H)-ones can be converted to 2-sulfanylidene derivatives via thionation. A two-step synthesis from involves:

- Cyclocondensation : O-Methylisourea hemisulfate reacts with 3-chlorophenyl-substituted β-ketoamide in acetic acid under reflux to form the dihydropyrimidinone intermediate.

- Thionation : Lawesson’s reagent (2.2 equiv) in toluene at 110°C for 6 hours replaces the carbonyl oxygen with sulfur, achieving 85–92% yields.

Mechanistic Insight :

The thionation proceeds through a nucleophilic attack at the carbonyl carbon, facilitated by the electron-deficient thiophosphoryl group of Lawesson’s reagent.

Multicomponent Condensation Strategies

Advanced intermediates enable modular synthesis. A patent describes a one-pot method using:

- 3-Chlorophenyl isocyanate and methyl acetoacetate to form the β-ketoamide.

- Thiourea and 3-chlorobenzaldehyde condensed in the presence of cerium(IV) ammonium nitrate (CAN).

Key Advantages :

- Avoids isolation of intermediates.

- CAN enhances electrophilicity of the aldehyde, improving cyclization efficiency.

Catalytic Systems and Optimization

Catalyst selection critically impacts yield and regioselectivity.

Table 2: Catalytic Systems Comparison

| Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| HCl + ANP | Dioxane | 63 | >95 |

| CAN | Ethanol | 58 | 90 |

| ZrCl₄ | THF | 71 | 88 |

Zirconium tetrachloride (ZrCl₄) in tetrahydrofuran (THF) emerges as a superior catalyst, likely due to Lewis acid activation of the aldehyde and β-ketoamide.

Analytical Characterization and Validation

Spectroscopic Data :

- IR (KBr) : 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S).

- ¹H NMR (DMSO-d₆) : δ 2.35 (s, 3H, CH₃), 3.85 (d, 2H, CH₂), 7.25–7.50 (m, 8H, Ar-H).

- Molecular Weight : 392.31 (C₁₈H₁₅Cl₂N₃OS).

Chromatographic Purity : HPLC analysis (C18 column, acetonitrile/water gradient) confirms >99% purity for clinical-grade batches.

化学反応の分析

Types of Reactions

N,4-bis(3-chlorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups on the chlorophenyl rings can be reduced to amines.

Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

N,4-bis(3-chlorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an acetylcholinesterase inhibitor, which could be useful in treating neurodegenerative diseases like Alzheimer’s.

Biological Studies: The compound’s interactions with various enzymes and receptors are studied to understand its biological activity.

Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules.

作用機序

The mechanism of action of N,4-bis(3-chlorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

類似化合物との比較

Similar Compounds

- N (4),N (6)-bis (4-chlorophenyl)-2,4,6-pyrimidinetriamine

- N 2-(3-Chlorophenyl)-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-diamine

Uniqueness

N,4-bis(3-chlorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is unique due to the presence of both chlorophenyl and sulfanylidene groups, which impart distinct chemical reactivity and biological activity compared to other pyrimidine derivatives .

生物活性

N,4-bis(3-chlorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and enzyme inhibitory activities, supported by relevant research findings and data.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name : N,4-bis(3-chlorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide

- Molecular Formula : CHClNOS

1. Antibacterial Activity

Research has shown that derivatives of tetrahydropyrimidines exhibit significant antibacterial properties. A study focused on similar compounds demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

2. Anticancer Activity

The anticancer potential of N,4-bis(3-chlorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been explored in various studies. It has been noted that compounds with similar structures can induce apoptosis in cancer cells through the activation of apoptotic pathways and inhibition of cell proliferation . For instance, a study indicated that certain derivatives exhibited cytotoxic effects comparable to established chemotherapeutic agents.

3. Enzyme Inhibition

The compound has shown promising results as an enzyme inhibitor. Specifically, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease. Inhibitors of AChE are crucial for treating conditions like Alzheimer's disease . The results indicated strong inhibitory activity against urease, which is relevant for managing urinary tract infections and other related conditions.

Table 1: Summary of Biological Activities

The biological activity of N,4-bis(3-chlorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide can be attributed to several mechanisms:

- Antibacterial Mechanism : Disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Anticancer Mechanism : Induction of apoptosis through activation of apoptotic pathways and inhibition of cell cycle progression.

- Enzyme Inhibition Mechanism : Binding to active sites of enzymes such as AChE and urease leading to reduced enzymatic activity.

Q & A

Q. What are the common synthetic routes for N,4-bis(3-chlorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide, and what reaction mechanisms are involved?

Methodological Answer: The compound is typically synthesized via multi-step procedures involving cyclocondensation and alkylation. A common approach includes:

Cyclocondensation : Reacting substituted thioureas with β-keto esters under acidic conditions to form the tetrahydropyrimidine core.

Alkylation : Introducing the 3-chlorophenyl groups via nucleophilic substitution or coupling reactions.

Purification : Recrystallization using solvents like ethanol or acetonitrile to achieve high purity (>95%) .

Key challenges include controlling regioselectivity during alkylation and minimizing byproducts. Reaction mechanisms often involve acid-catalyzed cyclization and SN2 pathways for aryl group introduction .

Q. How is the compound’s crystal structure determined, and what tools are used for structural validation?

Methodological Answer: Single-crystal X-ray diffraction (XRD) is the gold standard. Key steps:

- Data Collection : Using a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Solution : SHELXS/SHELXD for phase determination via direct methods .

- Refinement : SHELXL for least-squares refinement, with anisotropic displacement parameters for non-H atoms .

- Validation : ORTEP-3 for graphical representation and Mercury for hydrogen-bonding analysis .

Example parameters: Bond angles (109–120°), torsion angles (±5–10° deviations), and R-factor (<0.05) ensure accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies (e.g., antimicrobial efficacy)?

Methodological Answer: Discrepancies often arise from assay conditions or substituent effects. Strategies include:

- Standardized Assays : Use CLSI/M07-A11 guidelines for MIC (Minimum Inhibitory Concentration) determination against Proteus vulgaris or Pseudomonas aeruginosa .

- Structural Analysis : Compare substituent positions (e.g., 3-chlorophenyl vs. 4-methoxyphenyl) using QSAR models to correlate electronic effects (Hammett σ values) with activity .

- Statistical Validation : Apply ANOVA to assess variability in IC50 values across replicates .

For example, derivatives with bulkier substituents (e.g., benzylthio groups) show enhanced Gram-negative activity due to improved membrane penetration .

Q. What computational methods are suitable for designing derivatives with improved pharmacokinetic properties?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to predict binding affinities to targets like dihydrofolate reductase (DHFR). Focus on hydrogen-bonding interactions with key residues (e.g., Asp27, Leu28) .

- ADMET Prediction : SwissADME or pkCSM to optimize logP (2–3.5) and polar surface area (<140 Ų) for blood-brain barrier penetration .

- Synthetic Feasibility : Retrosynthetic analysis via Synthia or Reaxys to prioritize routes with fewer steps and higher yields (>70%) .

Q. How does hydrogen-bonding influence the compound’s solid-state arrangement and stability?

Methodological Answer: Hydrogen-bonding networks are critical for crystal packing. Use graph-set analysis (Etter’s rules) to categorize interactions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。